molecular formula C20H14N4O4S B11121572 (5Z)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11121572
M. Wt: 406.4 g/mol
InChI Key: AZGBKKPMAMRJMG-PWFSRHFBSA-N
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Description

(5Z)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(4-NITROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: is a complex organic compound characterized by its unique triazolo-thiazole core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of the triazolo-thiazole core, followed by the introduction of the methoxyphenyl and nitrophenyl groups through various coupling reactions. Common reagents used in these reactions include:

  • Aromatic aldehydes
  • Hydrazine derivatives
  • Thiosemicarbazide

The reaction conditions usually involve:

  • Refluxing in ethanol or methanol
  • Catalysts such as acetic acid or sulfuric acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation : Conversion of functional groups to higher oxidation states.
  • Reduction : Reduction of nitro groups to amines.
  • Substitution : Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

  • Oxidizing agents : Potassium permanganate, hydrogen peroxide.
  • Reducing agents : Sodium borohydride, lithium aluminum hydride.
  • Substitution reagents : Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry : Used as a building block for the synthesis of more complex molecules.
  • Biology : Investigated for its potential as an enzyme inhibitor or receptor modulator.
  • Medicine : Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
  • Industry : Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-thiazole core structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Dichloroanilines : Compounds with an aniline ring substituted with chlorine atoms.
  • Luteolin : A natural flavonoid with various pharmacological effects.

Uniqueness

This compound is unique due to its triazolo-thiazole core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H14N4O4S

Molecular Weight

406.4 g/mol

IUPAC Name

(5Z)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[(4-nitrophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H14N4O4S/c1-28-16-9-4-13(5-10-16)6-11-18-21-20-23(22-18)19(25)17(29-20)12-14-2-7-15(8-3-14)24(26)27/h2-12H,1H3/b11-6+,17-12-

InChI Key

AZGBKKPMAMRJMG-PWFSRHFBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/SC3=N2

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])SC3=N2

Origin of Product

United States

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